molecular formula C7H4F3N3 B2785794 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine CAS No. 340809-52-1

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B2785794
CAS No.: 340809-52-1
M. Wt: 187.125
InChI Key: XQCNVZDKFUHJIM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-C]pyridine framework. One common method is the reaction of pyrazolo[4,3-C]pyridine with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylpyrazole: Features a trifluoromethyl group attached to a pyrazole ring.

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

Uniqueness

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyrazole and pyridine rings with the electron-withdrawing effects of the trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNVZDKFUHJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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